Cas no 92244-71-8 (1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2h-quinolin-1-yl)ethanone)

1-(4-ヒドロキシ-3,4,4a,5,6,7,8,8a-オクタヒドロ-2H-キノリン-1-イル)エタノンは、複素環式化合物の一種であり、その特異な構造により有機合成や医薬品開発において重要な中間体として利用されています。本品は、オクタヒドロキノリン骨格にヒドロキシル基とアセチル基が結合した構造を持ち、高い反応性と多様な誘導体化の可能性を有します。特に、立体選択的反応や不斉合成における有用性が注目されており、複雑な分子構築の際のキーインターメディエートとしての応用が期待されます。安定性に優れ、精製が容易な点も特徴です。

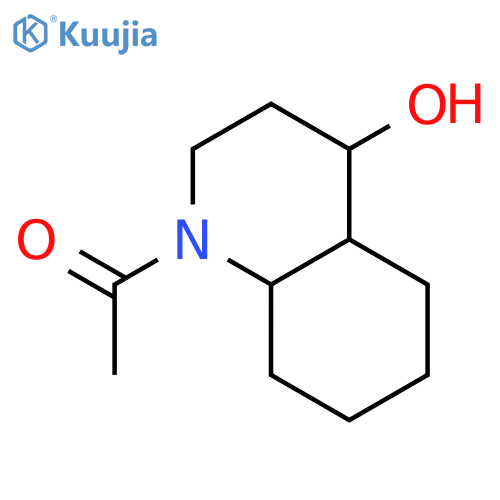

92244-71-8 structure

商品名:1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2h-quinolin-1-yl)ethanone

1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2h-quinolin-1-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2h-quinolin-1-yl)ethanone

- 1-Acetyl-4-hydroxydecahydroquinoline

- ST087107

- 2-acetyl-5-hydroxy-2-azabicyclo[4.4.0]decane

- ZERO/005007

- AC1N1YWF

- ChemDiv2_002615

- AGN-PC-00HOR4

- 1-Acetyldecahydroquinolin-4-ol

- CTK8A0441

- MolPort-001-757-951

- 92244-71-8

- HMS1376G19

- CS-0321821

- DTXSID20398698

- 1-(4-hydroxy-decahydroquinolin-1-yl)ethan-1-one

- AKOS005617684

- STK772151

- 1-(4-Hydroxyoctahydroquinolin-1(2H)-yl)ethan-1-one

- 1-(4-hydroxyoctahydroquinolin-1(2H)-yl)ethanone

- 1-(4-Hydroxyoctahydroquinolin-1-yl)ethanone

- DTXCID50349557

- OERDUQPBGKQXHJ-UHFFFAOYSA-N

-

- インチ: InChI=1S/C11H19NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h9-11,14H,2-7H2,1H3

- InChIKey: OERDUQPBGKQXHJ-UHFFFAOYSA-N

- ほほえんだ: CC(=O)N1CCC(C2C1CCCC2)O

計算された属性

- せいみつぶんしりょう: 197.141578849Da

- どういたいしつりょう: 197.141578849Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2h-quinolin-1-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392491-500mg |

1-(4-Hydroxyoctahydroquinolin-1(2H)-yl)ethan-1-one |

92244-71-8 | 98% | 500mg |

¥6213.00 | 2024-04-25 |

1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2h-quinolin-1-yl)ethanone 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

92244-71-8 (1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2h-quinolin-1-yl)ethanone) 関連製品

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 4770-00-7(3-cyano-4-nitroindole)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量